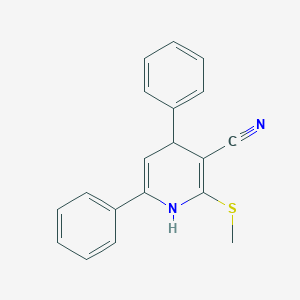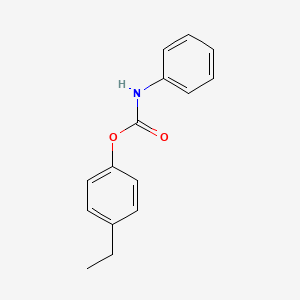![molecular formula C14H10N2O3S B5218769 5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5218769.png)
5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as PBDTT, and it has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of PBDTT involves the interaction between the compound and the target molecule, which leads to the formation of a stable complex. The compound has been found to interact with various biological targets, including enzymes, receptors, and ion channels. The interaction between PBDTT and these targets can lead to the modulation of their activity, resulting in various physiological effects.
Biochemical and Physiological Effects:
PBDTT has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, PBDTT has been shown to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using PBDTT in lab experiments is its high stability and solubility in common organic solvents. The compound is also easy to synthesize, making it readily available for research purposes. However, one of the limitations of using PBDTT is its low biocompatibility, which limits its use in biological systems.
将来の方向性
There are several future directions for the research on PBDTT, including the development of new synthetic methods, the optimization of its properties for specific applications, and the exploration of its potential in emerging fields such as bioelectronics and nanotechnology. Additionally, the use of PBDTT in combination with other compounds or materials could lead to the development of novel materials with enhanced properties.
In conclusion, PBDTT is a promising compound that has attracted the attention of researchers due to its potential applications in various fields. The compound has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions. Further research on PBDTT could lead to the development of new materials and technologies with significant applications in various fields.
合成法
The synthesis of PBDTT involves the reaction between 4-(2-propyn-1-yloxy)benzaldehyde and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction takes place at room temperature, and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it suitable for large-scale production.
科学的研究の応用
PBDTT has been used in various scientific research applications, including organic electronics, photovoltaics, and optoelectronics. The compound has been found to exhibit excellent charge transport properties, making it a promising material for the development of high-performance organic electronic devices. It has also been used as a donor material in bulk heterojunction solar cells, where it has shown high power conversion efficiency.
特性
IUPAC Name |
5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-2-7-19-10-5-3-9(4-6-10)8-11-12(17)15-14(20)16-13(11)18/h1,3-6,8H,7H2,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFETSZPHQTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)propanamide](/img/structure/B5218699.png)
![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)

![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)

![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)

![ethyl 4-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5218799.png)